Heptanoic-5,5,6,6-D4 acid
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Overview
Description
Heptanoic-5,5,6,6-D4 acid is a deuterium-labeled derivative of heptanoic acid, an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group. This compound is particularly useful in various scientific research applications due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies and other biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanoic-5,5,6,6-D4 acid can be synthesized through the deuteration of heptanoic acid. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium-containing reagents under controlled conditions. This ensures the incorporation of deuterium at specific positions on the carbon chain .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified through distillation or chromatography to ensure high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Heptanoic-5,5,6,6-D4 acid undergoes various chemical reactions, including:
Oxidation: Conversion to heptanoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to heptanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Formation of esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Heptanoic acid derivatives.
Reduction: Heptanol.
Substitution: Heptanoate esters and amides.
Scientific Research Applications
Heptanoic-5,5,6,6-D4 acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for quality control and analytical purposes
Mechanism of Action
The mechanism of action of Heptanoic-5,5,6,6-D4 acid involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound’s movement and transformation within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .
Comparison with Similar Compounds
Heptanoic acid: The non-deuterated form of Heptanoic-5,5,6,6-D4 acid.
Hexanoic acid: A six-carbon chain carboxylic acid.
Octanoic acid: An eight-carbon chain carboxylic acid.
Uniqueness: this compound is unique due to its stable isotope labeling, which provides enhanced analytical capabilities compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking and analysis are required .
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
134.21 g/mol |
IUPAC Name |
5,5,6,6-tetradeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i2D2,3D2 |
InChI Key |
MNWFXJYAOYHMED-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])CCCC(=O)O |
Canonical SMILES |
CCCCCCC(=O)O |
Origin of Product |
United States |
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